Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC14834374
Molecular Formula: C15H13BrN4O2S
Molecular Weight: 393.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13BrN4O2S |
|---|---|
| Molecular Weight | 393.3 g/mol |
| IUPAC Name | methyl 2-[(4-bromophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C15H13BrN4O2S/c1-9-12(13(21)22-2)7-17-14-18-15(19-20(9)14)23-8-10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3 |
| Standard InChI Key | GGMGSLPFKGNAAU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Br)C(=O)OC |
Introduction
Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of this compound, featuring a bromobenzyl group attached to a triazolopyrimidine core, suggests potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. These may include the formation of the triazolopyrimidine core followed by the introduction of the bromobenzyl group through a nucleophilic substitution reaction.
Antimicrobial Activity
Triazolopyrimidines have been reported to exhibit antimicrobial activity against various pathogens. The presence of the bromobenzyl group may enhance this activity by increasing the compound's ability to interact with biological targets.
Anticancer Activity
Some triazolopyrimidines have shown potential as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. The specific modifications in Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate could influence its efficacy in this area.
In Vitro Studies
| Compound | Biological Activity | Target | Reference |
|---|---|---|---|
| Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyltriazolo[1,5-a]pyrimidine-6-carboxylate | Antimicrobial | Bacterial strains | |
| Analogues of Triazolopyrimidines | Anticancer | Cancer cell lines |
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